An In-depth Technical Guide to 4-(2-Carboxyethyl)benzoic acid methyl ester
An In-depth Technical Guide to 4-(2-Carboxyethyl)benzoic acid methyl ester
A note on chemical identity: Initial database searches for "Benzoic acid, 4-(2-carboxyethoxy)-, 1-methyl ester" (CAS 72155-09-0) yielded limited publicly available data, hindering the creation of an in-depth technical guide. Consequently, this guide will focus on the closely related and better-documented structural analog, 4-(2-Carboxyethyl)benzoic acid methyl ester (CAS 151937-09-6). This compound shares key structural motifs and offers a solid foundation for understanding the chemical properties and potential applications of this class of molecules.
Introduction
4-(2-Carboxyethyl)benzoic acid methyl ester, also known by its synonym 3-[4-(Methoxycarbonyl)phenyl]propanoic acid, is a dicarboxylic acid monoester. This class of organic compounds is characterized by the presence of two carboxylic acid functional groups, one of which is esterified. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the development of complex molecules with specific biological activities. Its structure, featuring a rigid aromatic ring and a flexible propanoic acid chain, allows for diverse chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science.
Physicochemical Properties
The physicochemical properties of 4-(2-Carboxyethyl)benzoic acid methyl ester are summarized in the table below. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 151937-09-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Appearance | Light yellow solid | [2] |
| Boiling Point (Predicted) | 360.5 ± 25.0 °C | [2] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 4.55 ± 0.10 | [2] |
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
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Aromatic Protons: Two doublets in the range of 7.2-8.1 ppm, characteristic of a para-substituted benzene ring.
-
Aliphatic Protons: Two triplets in the range of 2.6-3.0 ppm, corresponding to the two methylene groups of the propanoic acid chain.
-
Methyl Protons: A singlet around 3.9 ppm from the methyl ester group.
-
Carboxylic Acid Proton: A broad singlet at a downfield shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbons: Two signals in the downfield region (165-180 ppm) for the carboxylic acid and ester carbonyls.
-
Aromatic Carbons: Four signals in the aromatic region (120-145 ppm).
-
Aliphatic Carbons: Two signals for the methylene carbons of the propanoic acid chain (around 30-40 ppm).
-
Methyl Carbon: A signal for the methyl ester carbon around 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups.
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O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond, often showing hydrogen bonding.[3]
-
C=O Stretch: A strong, sharp absorption band between 1680-1750 cm⁻¹ corresponding to the stretching vibrations of the two carbonyl groups (carboxylic acid and ester).[3]
-
C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region due to the C-O stretching of the ester and carboxylic acid.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 208.
-
Key Fragmentation: Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 177. Another significant fragmentation would be the loss of the propanoic acid side chain. The fragmentation of aromatic esters often involves the formation of a stable benzoyl cation.[4][5][6][7]
Synthesis and Reactivity
Illustrative Synthetic Protocol
While a specific, detailed synthesis for 4-(2-Carboxyethyl)benzoic acid methyl ester is not widely published, a plausible route can be derived from standard organic chemistry reactions, such as the Friedel-Crafts acylation followed by reduction and oxidation, or a Heck reaction. A general, illustrative workflow for the synthesis of related propanoic acid derivatives is presented below.[8][9]
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add methyl 4-(chloroformyl)benzoate.
-
Cool the mixture in an ice bath and slowly add ethene gas.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the intermediate ketone.
Step 2: Clemmensen Reduction
-
To a mixture of amalgamated zinc and concentrated hydrochloric acid, add the ketone from Step 1.
-
Reflux the mixture for several hours until the starting material is consumed.
-
Cool the reaction, extract the product, and purify by chromatography to obtain 4-(2-carboxyethyl)benzoic acid methyl ester.
Applications in Drug Development
A significant application of 4-(2-Carboxyethyl)benzoic acid methyl ester is as an intermediate in the synthesis of potential inhibitors for Glycinamide Ribonucleotide Formyltransferase (GARFT) .[2]
The Role of GARFT in Cancer Therapy
GARFT is a key enzyme in the de novo purine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[2][10] Cancer cells, with their high proliferation rate, are heavily dependent on this pathway.[2] Therefore, inhibiting GARFT can selectively starve cancer cells of the necessary building blocks for growth, making it a promising target for anticancer drugs.[2][11][12][13][14][15][16]
The structure of 4-(2-Carboxyethyl)benzoic acid methyl ester serves as a scaffold that can be elaborated to mimic the natural substrates or cofactors of GARFT, leading to potent and selective inhibitors.
Safety and Handling
While specific toxicological data for 4-(2-Carboxyethyl)benzoic acid methyl ester is not extensively documented, general precautions for handling dicarboxylic acid monoesters should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves and safety glasses, to prevent skin and eye contact.[17]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or vapors.[17]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of contact, flush eyes with water for at least 15 minutes and wash skin with soap and water. If inhaled, move to fresh air.[17]
Conclusion
4-(2-Carboxyethyl)benzoic acid methyl ester is a versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the synthesis of complex molecules, including potential anticancer agents targeting the GARFT enzyme. While further research is needed to fully characterize its properties and expand its applications, this guide provides a comprehensive overview of its known attributes and promising future directions for researchers and drug development professionals.
References
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LookChem. Cas 151937-09-6, 3-[4-(Methoxycarbonyl)phenyl]propanoic acid. [Link]
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Purdue University. Inhibition of Glycinamide Ribonucleotide Formyltransferase and Other Folate Enzymes by Homofolate Polyglutamates in Human Lymphoma and Murine Leukemia Cell Extracts. Cancer Research, 51(12), 3074-3081. [Link]
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PubMed. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis. [Link]
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PubMed. Design, synthesis, and biological evaluation of fluoronitrophenyl substituted folate analogues as potential inhibitors of GAR transformylase and AICAR transformylase. [Link]
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PubMed. AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase. [Link]
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PubMed. Conformationally restricted analogues designed for selective inhibition of GAR Tfase versus thymidylate synthase or dihydrofolate reductase. [Link]
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ACS Publications. Discovery of a Potent, Nonpolyglutamatable Inhibitor of Glycinamide Ribonucleotide Transformylase. Journal of Medicinal Chemistry, 49(1), 120-129. [Link]
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PubMed. Rational design, synthesis, evaluation, and crystal structure of a potent inhibitor of human GAR Tfase: 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid. [Link]
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University of Calgary. Mass Spectrometry: Fragmentation. [Link]
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ScienceDirect. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]
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ACS Publications. Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2010-2012. [Link]
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MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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